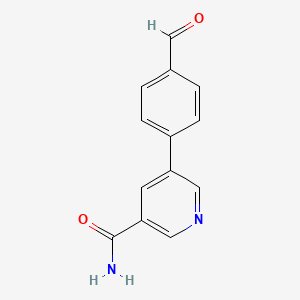

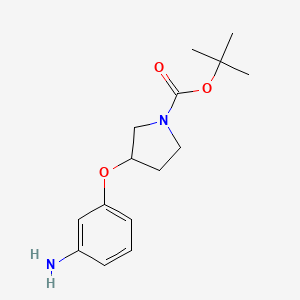

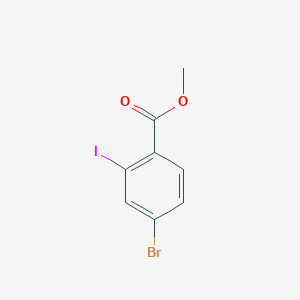

![molecular formula C13H16N4 B1467047 3-环丙基-2-(吡咯烷-3-基)-3H-咪唑并[4,5-b]吡啶 CAS No. 1490077-44-5](/img/structure/B1467047.png)

3-环丙基-2-(吡咯烷-3-基)-3H-咪唑并[4,5-b]吡啶

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which is a part of the compound , has been widely studied. A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . This method enabled a rapid access to a wide range of diversely substituted enantioenriched pyrrolidines .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .科学研究应用

Drug Discovery and Development

The pyrrolidine ring, a key feature of this compound, is a versatile scaffold for the development of biologically active compounds . It allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage through pseudorotation. This structural element can significantly influence the biological activity and drug-likeness of the compound, making it a valuable candidate for drug discovery programs targeting a variety of diseases.

Biomedical Research

The imidazo[4,5-b]pyridine moiety is structurally similar to purine bases, which are fundamental components of DNA and RNA. This similarity can be exploited in biomedical research, where the compound could be used to study nucleic acid interactions, enzyme inhibition, or as a potential mimic of nucleotide substrates in various biochemical pathways .

Stereochemistry and Enantioselectivity

Due to the presence of multiple chiral centers, this compound offers a rich platform for studying stereochemistry and enantioselectivity in biological systems. The different stereoisomers of the compound can have distinct biological profiles, which is crucial for understanding the binding modes to enantioselective proteins and for the design of more selective and potent drug candidates .

Metabolic Disorders

Compounds with the pyrrolo[3,4-c]pyridine structure have shown efficacy in reducing blood glucose levels, suggesting potential applications in the prevention and treatment of metabolic disorders such as diabetes, obesity-related diabetes, diabetic dyslipidemia, and cardiovascular diseases .

属性

IUPAC Name |

3-cyclopropyl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-2-11-13(15-6-1)17(10-3-4-10)12(16-11)9-5-7-14-8-9/h1-2,6,9-10,14H,3-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQYBVGAOHZJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NC3=C2N=CC=C3)C4CCNC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

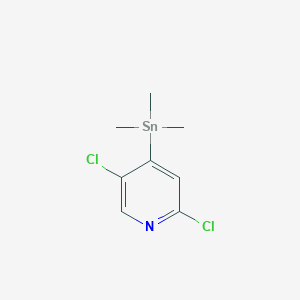

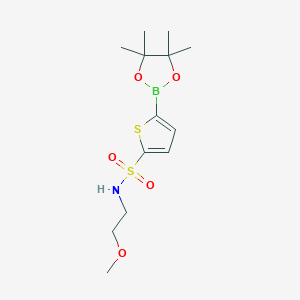

![1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-5-methyl-1H-indazol-6-ylamine](/img/structure/B1466970.png)

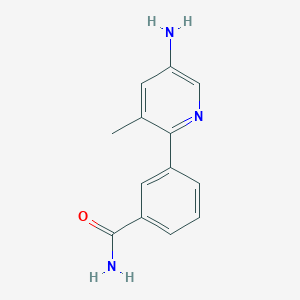

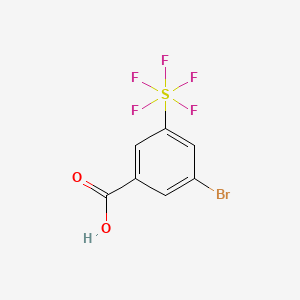

![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)

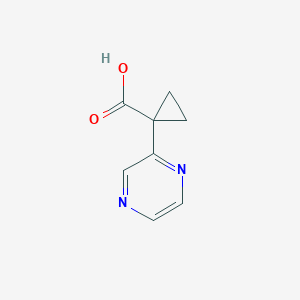

![2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1466986.png)